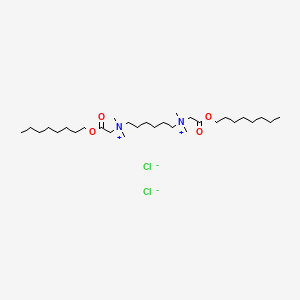

Hexamethylenebis((carboxymethyl)dimethylammonium) dichloride dioctyl ester

説明

特性

CAS番号 |

30100-40-4 |

|---|---|

分子式 |

C30H62Cl2N2O4 |

分子量 |

585.7 g/mol |

IUPAC名 |

6-[dimethyl-(2-octoxy-2-oxoethyl)azaniumyl]hexyl-dimethyl-(2-octoxy-2-oxoethyl)azanium;dichloride |

InChI |

InChI=1S/C30H62N2O4.2ClH/c1-7-9-11-13-17-21-25-35-29(33)27-31(3,4)23-19-15-16-20-24-32(5,6)28-30(34)36-26-22-18-14-12-10-8-2;;/h7-28H2,1-6H3;2*1H/q+2;;/p-2 |

InChIキー |

NCCXDNVUJSSRKM-UHFFFAOYSA-L |

正規SMILES |

CCCCCCCCOC(=O)C[N+](C)(C)CCCCCC[N+](C)(C)CC(=O)OCCCCCCCC.[Cl-].[Cl-] |

製品の起源 |

United States |

準備方法

The synthesis of Hexamethylenebis((carboxymethyl)dimethylammonium) dichloride dioctyl ester involves the reaction of hexamethylene diamine with chloroacetic acid, followed by esterification with octanol. The reaction conditions typically include a solvent such as ethanol and a catalyst like sulfuric acid to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to optimize yield and purity.

化学反応の分析

Hexamethylenebis((carboxymethyl)dimethylammonium) dichloride dioctyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

科学的研究の応用

Hexamethylenebis((carboxymethyl)dimethylammonium) dichloride dioctyl ester has a wide range of scientific research applications:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell culture media to improve cell adhesion and growth.

Medicine: Investigated for its antimicrobial properties, making it a potential candidate for disinfectants and antiseptics.

作用機序

The mechanism of action of Hexamethylenebis((carboxymethyl)dimethylammonium) dichloride dioctyl ester involves disrupting the microbial cell membrane. The compound’s cationic nature allows it to interact with the negatively charged components of the cell membrane, leading to membrane destabilization and cell lysis. This mechanism is similar to other quaternary ammonium compounds, which are known for their antimicrobial properties .

類似化合物との比較

Chemical Identity :

- CAS Number : 30100-40-4 .

- IUPAC Name : 1,6-Hexanediaminium, N,N,N',N'-tetramethyl-N,N'-bis[2-(octyloxy)-2-oxoethyl]-, dichloride.

- Molecular Formula : C₃₀H₆₂Cl₂N₂O₄ .

- Structure : A hexamethylene backbone (-(CH₂)₆-) flanked by two quaternary ammonium groups, each modified with carboxymethyl and dimethyl substituents. The ammonium centers are charge-balanced by chloride ions, and two octyl ester groups (-O-CO-O-C₈H₁₇) are attached via the carboxymethyl moieties .

Key Characteristics :

- Functional Groups : Quaternary ammonium (surfactant/biocidal properties), ester (hydrolytic stability), and chloride counterions (ionic solubility).

- Applications : Likely used as a cationic surfactant, antimicrobial agent, or specialty polymer additive due to its amphiphilic structure .

Comparison with Structurally or Functionally Similar Compounds

Dioctyl Phthalate (CAS 117-84-0)

- Molecular Formula : C₂₄H₃₈O₄ .

- Structure : Ortho-phthalic acid core with two octyl ester groups.

- Functional Groups : Aromatic diester.

- Applications : Plasticizer for PVC and other polymers .

- Key Differences: Core Structure: Dioctyl phthalate has a rigid benzene ring, whereas the target compound features a flexible hexamethylene chain. Ionicity: The target compound is ionic (quaternary ammonium + Cl⁻), making it water-dispersible, while dioctyl phthalate is nonpolar and hydrophobic. Regulatory Status: Phthalates like dioctyl phthalate face restrictions due to endocrine-disrupting effects , whereas quaternary ammonium compounds are regulated for environmental persistence but remain widely used in disinfectants.

Di-(2-ethylhexyl) Adipate (CAS 103-23-1)

- Molecular Formula : C₂₂H₄₂O₄ .

- Structure : Adipic acid (hexanedioic acid) core esterified with two 2-ethylhexyl groups.

- Functional Groups : Aliphatic diester.

- Applications : Plasticizer for low-temperature flexible PVC .

- Key Differences :

- Backbone Flexibility : Di-(2-ethylhexyl) adipate has a shorter, more flexible adipate chain compared to the hexamethylene-ammonium backbone of the target compound.

- Polarity : The target compound’s ionic nature enhances solubility in polar solvents, while adipate esters are lipophilic.

- Thermal Stability : Adipate esters decompose at ~200°C, whereas quaternary ammonium compounds may degrade at lower temperatures due to ionic interactions.

1,2-Cyclohexanedicarboxylic Acid, Diisononyl Ester (CAS 166412-78-8)

- Molecular Formula : C₂₆H₄₆O₄ .

- Structure: Cyclohexane ring with two esterified isononyl groups.

- Functional Groups : Cycloaliphatic diester.

- Applications : High-performance plasticizer with low volatility .

- Key Differences :

- Ring vs. Chain : The cyclohexane core provides steric bulk, contrasting with the linear hexamethylene chain of the target compound.

- Functionality : The target compound’s ammonium groups enable electrostatic interactions (e.g., with bacterial membranes), unlike inert plasticizers.

Hexamethylene Diisocyanate (CAS 822-06-0)

Dimethyl Suberimidate Dihydrochloride (Cross-Linking Agent)

- Structure : Suberimidic acid backbone with methyl ester and ammonium chloride groups .

- Functional Groups : Imidoester and ammonium.

- Applications : Protein cross-linking in biochemistry .

- Key Differences :

- Reactivity : Imidoesters react with amines to form amidine bonds, while the target compound’s quaternary ammonium groups are unreactive.

- Chain Length : Suberimidate has an 8-carbon chain vs. the target’s 6-carbon hexamethylene chain.

Comparative Data Table

Research Findings and Implications

- Performance in Applications: The target compound’s dual functionality (ionic + ester) positions it uniquely for antimicrobial coatings or emulsifiers, outperforming non-ionic plasticizers in polar environments .

- Stability : Hydrolytic stability of the ester groups may vary compared to adipates or phthalates, necessitating pH-controlled formulations.

- Emerging Alternatives : Cyclohexane-based diesters (e.g., CAS 166412-78-8 ) offer low volatility but lack the target’s biocidal activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。